molecular formula C15H22O8 B12058537 Nivalenol hydrate

Nivalenol hydrate

Cat. No.: B12058537
M. Wt: 330.33 g/mol
InChI Key: NDGPXJIOZIVCLI-NWWOVZTBSA-N
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Description

Nivalenol hydrate is a mycotoxin belonging to the trichothecene group, primarily produced by Fusarium species. These fungi are prevalent in temperate regions and are known to contaminate cereal crops such as wheat, barley, and maize. This compound is known for its strong cytotoxicity and poses significant concerns for both human and animal health .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nivalenol hydrate involves several steps, starting with the cyclization of farnesyl pyrophosphate to trichodiene, catalyzed by terpene cyclase trichodiene synthase (Tri5). This reaction is followed by multiple oxidation reactions catalyzed by cytochrome P450 monooxygenase (encoded by TRI4), leading to the formation of hydroxyl groups .

Industrial Production Methods

Industrial production of this compound typically involves the cultivation of Fusarium species under controlled conditions to maximize the yield of the mycotoxin. The harvested fungi are then processed to extract and purify this compound for various applications .

Chemical Reactions Analysis

Types of Reactions

Nivalenol hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include cytochrome P450 monooxygenase for oxidation and various reducing agents for reduction reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives and reduced forms of this compound, which may have different levels of toxicity and biological activity .

Mechanism of Action

Nivalenol hydrate exerts its effects primarily through the induction of DNA damage and apoptosis. It is more toxic than its often co-occurring mycotoxin partner, deoxynivalenol, and influences human leukocyte proliferation. The compound’s cytotoxicity is attributed to its ability to cause DNA damage and trigger apoptotic pathways .

Comparison with Similar Compounds

Similar Compounds

Nivalenol hydrate is similar to other trichothecene mycotoxins, including:

Uniqueness

This compound is unique due to its strong cytotoxicity and ability to induce apoptosis more effectively than other trichothecenes. Its distinct molecular structure, characterized by multiple hydroxyl groups, contributes to its potent biological activity .

Properties

Molecular Formula

C15H22O8

Molecular Weight

330.33 g/mol

IUPAC Name

(1S,2R,3S,7R,9R,10R,11S,12S)-3,10,11-trihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one;hydrate

InChI

InChI=1S/C15H20O7.H2O/c1-6-3-7-14(4-16,11(20)8(6)17)13(2)10(19)9(18)12(22-7)15(13)5-21-15;/h3,7,9-12,16,18-20H,4-5H2,1-2H3;1H2/t7-,9-,10-,11-,12-,13-,14-,15+;/m1./s1

InChI Key

NDGPXJIOZIVCLI-NWWOVZTBSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)O)C)CO.O

Canonical SMILES

CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)O)C)CO.O

Origin of Product

United States

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